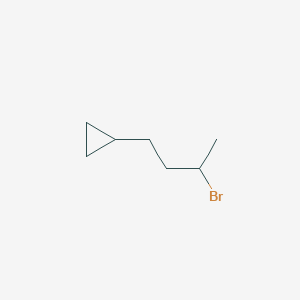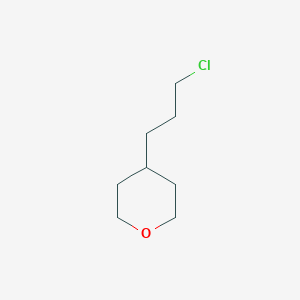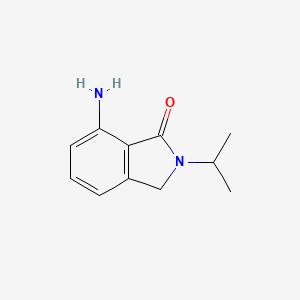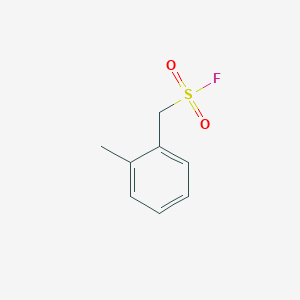
(2-Methylphenyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a derivative of methanesulfonyl fluoride, where a methylphenyl group is attached to the methanesulfonyl fluoride core. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methanesulfonyl fluoride typically involves the reaction of 2-methylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Methylphenylmethanol+Methanesulfonyl chloride→(2-Methylphenyl)methanesulfonyl fluoride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining the reaction conditions and monitoring the progress of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrogen fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfide.
Scientific Research Applications
(2-Methylphenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in the mechanism of action include the formation of stable sulfonyl-enzyme complexes, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: A simpler analog with similar reactivity but lacking the methylphenyl group.
Phenylmethanesulfonyl fluoride: Similar structure but with a phenyl group instead of a methylphenyl group.
Tosyl fluoride: Contains a toluene sulfonyl group instead of a methanesulfonyl group.
Uniqueness
(2-Methylphenyl)methanesulfonyl fluoride is unique due to the presence of the methylphenyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can also affect its interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H9FO2S |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2-methylphenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
YHCDVIGBNCWCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B15257401.png)
![1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15257409.png)
![2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B15257417.png)
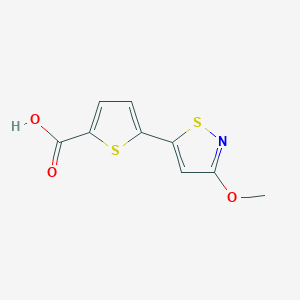

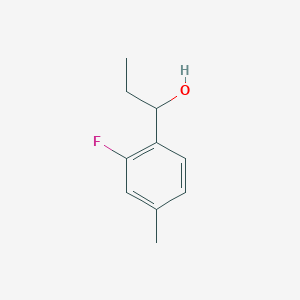
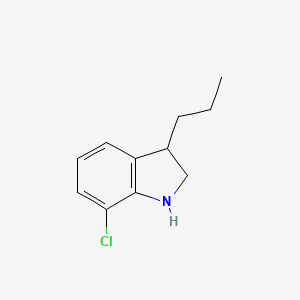
![2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15257452.png)
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B15257456.png)
